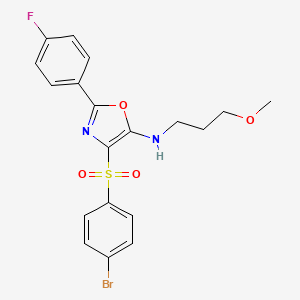
4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H18BrFN2O4S and its molecular weight is 469.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine (referred to as compound A) is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, highlighting key research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
Compound A can be described by its molecular formula C18H19BrFNO3S and has a molecular weight of approximately 440.32 g/mol. The presence of bromine and fluorine atoms, along with a sulfonyl group, indicates potential reactivity and biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C18H19BrFNO3S |
| Molecular Weight | 440.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have demonstrated that compound A exhibits significant antimicrobial properties. In a qualitative assessment of antimicrobial activity, it was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The growth inhibition zones measured were as follows:
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 10 |
| Enterococcus faecium | 17 |
The results suggest that the bromine atom in the structure enhances the compound's antimicrobial efficacy, potentially through mechanisms involving membrane disruption or enzyme inhibition .
Antioxidant Activity
The antioxidant potential of compound A was evaluated using the DPPH method. The results indicated a moderate inhibition rate compared to standard antioxidants:
| Compound | DPPH Inhibition Rate (%) |
|---|---|
| Compound A | 16.75 ± 1.18 |
| Standard Antioxidants | >50 |
This suggests that while compound A has some antioxidant activity, it is less effective than established antioxidants .
Anticancer Activity
In vivo studies have shown that compound A significantly inhibits tumor growth in xenograft models. The mechanism appears to involve the modulation of telomerase activity, which is crucial for cancer cell proliferation. The compound demonstrated an IC50 value of approximately 25 µM against specific cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of sulfonamide compounds highlighted the effectiveness of compound A against resistant bacterial strains. The findings indicated that modifications to the sulfonamide group could enhance antibacterial activity while reducing toxicity .
Study 2: Anticancer Mechanisms
Another study focused on the anticancer properties of compound A revealed its ability to induce apoptosis in cancer cells through telomerase inhibition. The study utilized various cell lines and confirmed that compound A effectively reduces cell viability at concentrations lower than many existing chemotherapeutics .
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN2O4S/c1-26-12-2-11-22-18-19(28(24,25)16-9-5-14(20)6-10-16)23-17(27-18)13-3-7-15(21)8-4-13/h3-10,22H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZBLSUMHNPNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














